2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid 2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1564481-15-7
VCID: VC5413322
InChI: InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.336

2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid

CAS No.: 1564481-15-7

Cat. No.: VC5413322

Molecular Formula: C15H21NO4

Molecular Weight: 279.336

* For research use only. Not for human or veterinary use.

2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid - 1564481-15-7

Specification

CAS No. 1564481-15-7
Molecular Formula C15H21NO4
Molecular Weight 279.336
IUPAC Name 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18)
Standard InChI Key USZLAIJQIHIJIJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol .

Structural Features

The molecule consists of:

  • A benzoic acid moiety at the ortho position.

  • An ethyl linker bonded to a methylamino group protected by a Boc group.

  • The Boc group [(tert-butoxycarbonyl)] provides steric protection to the amine, enhancing stability during synthetic reactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
SMILESCC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O
LogP2.97 (estimated)
Topological Polar Surface Area75.6 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Introduction of the Boc Group: tert-Butyl chloroformate reacts with a primary or secondary amine under basic conditions (e.g., triethylamine).

  • Ethyl Linker Formation: Alkylation or amidation reactions connect the Boc-protected amine to the benzoic acid moiety.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Key Challenges:

  • Steric Hindrance: The Boc group’s bulkiness necessitates optimized reaction conditions to avoid incomplete substitutions.

  • Acid Sensitivity: The Boc group is labile under acidic conditions, requiring neutral pH during synthesis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Discovery

This compound is pivotal in synthesizing:

  • Factor XIa Inhibitors: Used in anticoagulant therapies to prevent thrombosis .

  • Antitubercular Agents: Analogous structures target polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, though cardiotoxicity remains a concern .

Peptide Chemistry

The Boc group enables controlled deprotection during solid-phase peptide synthesis (SPPS), facilitating the production of peptide-based therapeutics .

Table 2: Patent Applications

Patent/ApplicationRole of CompoundReference
WO2015164308A1Intermediate in Factor XIa inhibitors
PMC10683028Scaffold for Pks13 inhibitors
ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P264, P280, P305+P351+P338

Recent Research and Development

Structural Modifications

  • Nitrile Derivatives: Introduced to enhance metabolic stability (e.g., compound 34 in PMC10683028) .

  • Pyridyl Analogues: Explored to improve binding affinity in enzyme inhibitors .

Scalability Challenges

  • Large-Scale Production: Automated reactors and continuous flow systems are employed to optimize yield (>80%) .

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